N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine
Description
N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine (CAS: 106473-45-4) is a secondary amine featuring a benzimidazole core linked via a methylene bridge to a phenylmethanamine group. This compound is synthesized through a one-pot, three-component reaction involving 1H-benzo[d]imidazol-2-amine derivatives, aldehydes, and primary amines under optimized conditions. Key synthetic details include purification via column chromatography (petroleum ether/ethyl acetate 10:90), yielding a yellow solid with a moderate 27% yield . Its structure is confirmed by NMR and IR spectroscopy, with characteristic peaks for aromatic protons (δ 7.26–7.70 ppm) and C=N stretching (1600 cm⁻¹) .
The benzimidazole scaffold is pharmacologically significant due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-2-6-12(7-3-1)10-16-11-15-17-13-8-4-5-9-14(13)18-15/h1-9,16H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONORTXLCXHMVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine can inhibit the Wnt signaling pathway, which is often dysregulated in cancers. This inhibition can potentially reduce tumor growth and metastasis. A patent describes the use of such compounds for treating various cancers, including leukemia and solid tumors, by targeting aberrant Wnt signaling mechanisms .
Antimicrobial Properties
The structural features of benzimidazole derivatives have been linked to antimicrobial activity against a range of pathogens. Studies suggest that this compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents .
Enzyme Inhibition
This compound has been investigated as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme associated with immune regulation and cancer progression. Compounds with a benzimidazole backbone have shown promise as IDO1 inhibitors, which could enhance anti-tumor immunity .
Neuroprotective Effects
Preliminary studies suggest that derivatives of benzimidazole may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .
Synthetic Methodologies
Recent advancements in synthetic methodologies have facilitated the production of this compound and its derivatives. These methods often involve multicomponent reactions that yield high purity and yield under mild conditions . The versatility of these synthetic routes allows for the exploration of various substituents to enhance biological activity.
Case Studies
Mechanism of Action
The mechanism by which N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations :
- The target compound’s lower yield (27%) compared to imidazole analogues (52–98%) highlights the synthetic challenge of incorporating the benzimidazole ring, which requires stringent reaction conditions.
- Ethyl-substituted benzimidazole derivatives achieve higher yields (65.5%) due to simpler alkylation pathways .
Structural and Electronic Effects
Benzimidazole vs. Imidazole Derivatives
- Electron Density : The benzimidazole core exhibits greater electron delocalization than imidazole, enhancing stability and π-π stacking interactions. This is evident in the target compound’s higher melting point (solid at room temperature) compared to imidazole-based analogues (yellow oils) .
- Bioactivity : Benzimidazole derivatives (e.g., compound 19) show superior binding to cytochrome P450 enzymes compared to imidazole derivatives (compound 18), as demonstrated in metabolic studies .
Substituent Influence
- Halogenated Analogues : Bromo- or chloro-substituted derivatives (e.g., 3-((6-bromo-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile) exhibit enhanced metabolic stability in mouse liver microsomes due to reduced CYP450-mediated oxidation .
- Sulfonamide Derivatives : Compounds like 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides demonstrate improved antimicrobial activity (MIC: 2–8 µg/mL) compared to the target compound, attributed to the sulfonamide group’s electronegativity .
Physicochemical Properties
| Property | Target Compound | N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine | N-Ethyl-N-[(2-phenyl-1H-benzimidazol-1-yl)methyl]ethanamine |
|---|---|---|---|
| Melting Point | Yellow solid | Yellow oil | 315–318°C |
| Solubility | Low in polar solvents | Moderate in methanol | Insoluble in water |
| IR Stretching (C=N) | 1600 cm⁻¹ | 1555 cm⁻¹ | 1600 cm⁻¹ |
| NMR (Aromatic Protons) | δ 7.26–7.70 ppm | δ 7.20–7.65 ppm | δ 7.26–7.70 ppm |
Biological Activity
N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine, a compound featuring a benzimidazole moiety, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with phenylmethanamine. Various methods have been reported, including one-pot multicomponent reactions that yield high purity and yield of the desired product. For example, a recent study reported the purification of this compound yielding a white solid with a melting point of 143–145 °C and characterized by NMR and mass spectrometry .
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. In particular, derivatives have shown inhibitory activity against viruses such as the Middle East respiratory syndrome coronavirus (MERS-CoV). For instance, an analog demonstrated an IC50 value of 0.09 μM against MERS-S pseudovirus, indicating potent antiviral activity .
Antitumor Activity
The compound's structure suggests potential antitumor activity. Structure-activity relationship (SAR) studies on related benzimidazole derivatives have highlighted that modifications in the phenyl ring can enhance cytotoxic effects against various cancer cell lines. For example, compounds with specific substitutions exhibited IC50 values in the low micromolar range against cancer cells, suggesting that this compound could possess similar properties .
The biological mechanisms through which this compound exerts its effects are still under investigation. Initial studies suggest that it may interact with cellular proteins through hydrophobic contacts and hydrogen bonding, potentially disrupting critical cellular processes involved in viral replication and tumor growth .
Case Studies
Several studies have explored the biological activity of benzimidazole derivatives:
- Antiviral Efficacy : A study focused on the antiviral potential of benzimidazole derivatives demonstrated that modifications to the nitrogen atom significantly influenced their inhibitory activity against viral targets .
- Cytotoxicity Profiles : Another investigation assessed various benzimidazole compounds for cytotoxicity against different cancer cell lines, revealing that certain structural features were crucial for enhancing their antitumor efficacy .
Data Summary
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| 1a | MERS-S pseudovirus | 0.09 | Potent inhibitor |
| 9 | Cancer cell lines | < 10 | Significant cytotoxicity observed |
| 13 | Bcl-2 protein | < 10 | Interacts primarily through hydrophobic contacts |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine group in the methanamine moiety undergoes alkylation and acylation under mild conditions.
-
Methylation : Reaction with iodomethane in acetone at room temperature produces N-methyl derivatives. Sodium hydroxide facilitates deprotonation, achieving 45–55% yields after column chromatography purification .
-
Acylation : Treatment with acetic anhydride or acetyl chloride in dichloromethane yields N-acetylated products. Catalytic DMAP enhances reaction efficiency (80–85% yields).
| Reaction Type | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Methylation | CH₃I | RT, 6 h | 45 | |
| Acylation | Ac₂O | 0°C, 2 h | 85 |
Oxidation and Reduction
The benzylic C–H bond and aromatic systems participate in redox reactions:
-
Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the benzylic methylene group to a ketone, forming (1H-benzo[d]imidazol-2-yl)(phenyl)methanone (70% yield) .
-
Reduction : Sodium borohydride (NaBH₄) selectively reduces imine intermediates without affecting the benzimidazole ring.
Coupling Reactions
The compound participates in transition-metal-catalyzed cross-coupling:
-
Ru-Catalyzed Arylation : With arylboronates and Ru₃(CO)₁₂, the benzylic C–H bond undergoes direct arylation. For example, coupling with phenylboronic acid yields diarylmethanamine derivatives (65% yield) .
-
Suzuki–Miyaura Coupling : Palladium catalysts enable coupling at the benzimidazole C-2 position, introducing aryl/heteroaryl groups (50–75% yields) .
Heterocyclic Derivative Formation
The benzimidazole nitrogen and amine group facilitate cyclization:
-
Imidazopyrazines : Reaction with aldehydes and isocyanides in methanol forms imidazopyrazine derivatives via a multicomponent reaction (85–90% yields) .
-
Quinoxalines : Condensation with o-phenylenediamine in 1,4-dioxane produces quinoxaline derivatives (60% yield) .
| Product | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Imidazopyrazine | RCHO, RNC | RT, 12 h | 90 | |
| Quinoxaline | o-Phenylenediamine | Reflux, 24 h | 60 |
Metabolic Stability
In vitro studies reveal moderate metabolic stability:
-
Human Liver Microsomes (HLM) : 8.5% intact compound remains after 2 h for N-acetyl derivatives .
-
Plasma Stability : >90% stability observed in human plasma for 2 h, indicating resistance to enzymatic hydrolysis .
Mechanistic Insights
-
Arylation Mechanism : Ru-catalyzed C–H activation proceeds via a concerted metalation–deprotonation pathway, forming a Ru–aryl intermediate before reductive elimination .
-
Oxidation Pathway : The benzylic methylene group undergoes radical-mediated oxidation, confirmed by ESR spectroscopy .
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science, particularly for designing enzyme inhibitors or functionalized heterocycles. Experimental protocols and stability data provide a roadmap for further derivatization .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine derivatives?
- Answer: The compound and its derivatives are typically synthesized via multi-step routes. For example:
- Step 1: Synthesize (1H-benzo[d]imidazol-2-yl)methanamine via condensation of o-phenylenediamine with aldehydes or ketones .
- Step 2: React with benzaldehyde to form the Schiff base intermediate (N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanimine) .
- Step 3: Functionalize further via thiazolidinone ring formation (using anhydrous ZnCl₂ and thiols) or one-pot reactions with catalysts like CBr₄ to improve yields (78% reported with CBr₄ in CH₃CN at 80°C) .
- Condition-dependent selectivity: Use of DMF/sulfur yields (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, while sulfur-free conditions favor quinoxaline derivatives .
Q. How are spectroscopic and chromatographic techniques applied to characterize benzimidazole derivatives?
- Answer:
- 1H/13C NMR: Confirm structural integrity via characteristic shifts. For example, δ7.26–7.70 ppm (aromatic protons), δ5.17 ppm (imidazole NH), and δ151.93 ppm (N=C-N carbons) .
- IR Spectroscopy: Identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹, NH stretches at 3464–3572 cm⁻¹) .
- Mass Spectrometry (HRMS/ESI-MS): Validate molecular weights (e.g., m/z 232.92 for thiadiazol-amine derivatives) .
- TLC/HPLC: Monitor reaction progress and purity (Rf values: 0.73–0.78 for thiadiazole derivatives) .
Advanced Research Questions
Q. How can computational modeling optimize benzimidazole derivatives for specific applications (e.g., antimicrobial or optoelectronic)?
- Answer:
- Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic materials like Schiff bases, which exhibit Stokes shifts reducing photon reabsorption .
- Molecular Docking: Screen derivatives for binding affinity to targets (e.g., VEGFR-2 for anticancer activity). For example, thiadiazol-amine derivatives showed binding energies correlating with in vitro cytotoxicity .
- ADMET Prediction: Assess pharmacokinetics (e.g., logP, bioavailability) to prioritize compounds for synthesis .
Q. What experimental strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., nitro, methoxy groups) to identify critical functional groups. For instance, 4-nitrobenzyl substitution enhanced VEGFR-2 inhibition .
- Dose-Response Assays: Quantify IC₅₀ values to compare potency (e.g., thiazolo[3,2-a]pyrimidine derivatives showed μM-level anticancer activity) .
- Mechanistic Studies: Use enzyme inhibition assays (e.g., CYP450) or fluorescence quenching to validate target engagement .
Q. How do catalytic systems improve efficiency in benzimidazole synthesis?
- Answer:
- Copper Catalysts: Enable three-component coupling of amines, sulfonyl azides, and alkynes for N-sulfonylamidine derivatives (65.5% yield) .
- CBr₄: Accelerate one-pot cyclization of benzamides (78% yield) via halogen bonding .
- ZnCl₂: Facilitate thiazolidinone ring formation in anhydrous conditions .
Q. What methods validate the application of benzimidazole derivatives beyond pharmaceuticals (e.g., catalysis or materials science)?
- Answer:
- Catalytic Oxidation: Copper complexes of benzimidazole-propanamide derivatives oxidize alcohols (e.g., 3-pyridyl carbinol to nicotinaldehyde) with >80% conversion .
- Optoelectronic Testing: Measure nonlinear optical (NLO) properties (e.g., hyperpolarizability β via DFT) for materials like Schiff bases, which show large Stokes shifts (~100 nm) .
- Corrosion Inhibition: Electrochemical impedance spectroscopy (EIS) quantifies inhibition efficiency (>85% for QN1/QN2 derivatives in acidic media) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
